Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which often imparts unique chemical and biological properties, making it a valuable molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with trifluoromethyl ketones. One common method includes the condensation of indole-3-carboxaldehyde with methyl 3,3,3-trifluoropyruvate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Another trifluoromethyl compound with similar chemical properties.
3,3,3-Trifluoro-2-(2-methyl-1H-indol-3-yl)propionic acid methyl ester: A closely related indole derivative with a methyl group on the indole ring.
Uniqueness: Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is unique due to its specific combination of the indole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H10F3NO2/c1-18-11(17)10(12(13,14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6,10,16H,1H3 |
InChI Key |
USGIGRYJWQTTIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
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